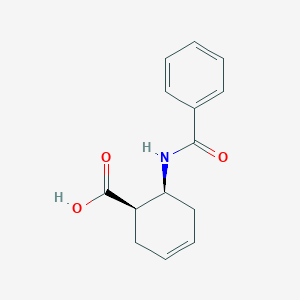![molecular formula C17H9NS B12520135 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-38-0](/img/structure/B12520135.png)
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound that features a thiophene ring, a hexene chain with two triple bonds, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a series of coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is used to form the carbon-carbon bonds between the thiophene ring and the hexene chain. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triple bonds in the hexene chain can be reduced to form alkenes or alkanes.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile depends on its specific application. In organic electronics, the compound’s conjugated system allows it to participate in charge transport processes. The thiophene ring and the extended π-conjugation facilitate electron delocalization, which is crucial for its function in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP): A donor-acceptor-donor molecule with similar thiophene units.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene (BDTT): Another thiophene-based compound used in optoelectronic applications.
Uniqueness
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its combination of a thiophene ring, a hexene chain with two triple bonds, and a benzonitrile group. This structure provides a distinct set of electronic properties that can be tailored for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
685830-38-0 |
|---|---|
Fórmula molecular |
C17H9NS |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2-(6-thiophen-2-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9NS/c18-14-16-10-6-5-9-15(16)8-3-1-2-4-11-17-12-7-13-19-17/h1-2,5-7,9-10,12-13H |
Clave InChI |
CVNMRRVMSVVLJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


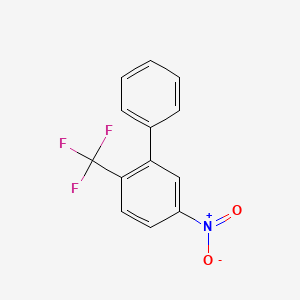

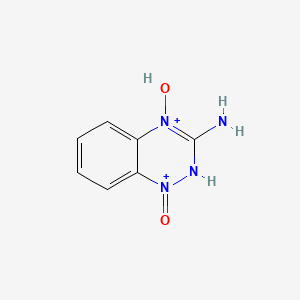
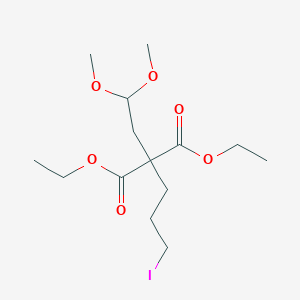
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

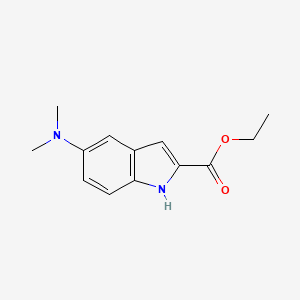

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)

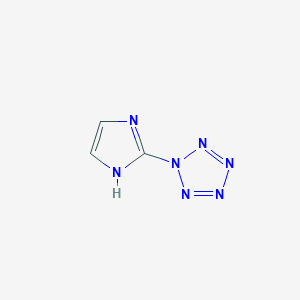

![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
